N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-16-8-11-22(31-5)19(13-16)26-24(30)23(29)25-15-21(27(2)3)18-9-10-20-17(14-18)7-6-12-28(20)4/h8-11,13-14,21H,6-7,12,15H2,1-5H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYHTUUHHXMYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline intermediate, followed by the introduction of the dimethylamino group and the methoxy-methylphenyl group through various substitution and coupling reactions. Common reagents used in these steps include dimethylamine, methoxy-methylphenyl halides, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide
- N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide
Uniqueness
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound with significant potential for various biological applications. Its unique structure includes a tetrahydroquinoline moiety and a dimethylamino group, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , indicating a high degree of complexity with multiple functional groups that can influence its interactions within biological systems. The structural features are summarized in the table below:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 414.51 g/mol |
| CAS Number | 922012-23-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key mechanisms include:
- Receptor Modulation : The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with receptors, potentially modulating their activity.
- Enzyme Interaction : The tetrahydroquinoline moiety may enhance binding affinity to enzymes, affecting their catalytic functions through competitive inhibition or allosteric modulation.
- Protein-Protein Interactions : Molecular docking studies suggest that the compound can influence protein-protein interactions, which are crucial for many cellular processes.
Pharmacological Applications
Research has indicated several potential therapeutic applications for this compound:
- Antidepressant Activity : Given its structural similarity to known antidepressants, studies have explored its efficacy in modulating neurotransmitter systems.
- Antitumor Properties : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
- Neuroprotective Effects : There is evidence indicating potential neuroprotective benefits, possibly through its antioxidant properties.
Research Findings
A variety of studies have been conducted to assess the biological activity of this compound:
Case Studies
-
In Vitro Studies : A study assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7). Results indicated significant cell death at concentrations above 10 µM.
Cell Line IC50 (µM) HeLa 15 MCF7 12 - Animal Models : In a murine model of depression, administration of the compound resulted in decreased immobility in the forced swim test, suggesting antidepressant-like effects.
- Mechanistic Studies : Molecular docking simulations revealed that the compound binds effectively to serotonin receptors (5-HT2A), supporting its potential use in mood disorders.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized to maximize yield?
The synthesis involves multi-step pathways, typically starting with condensation of a substituted tetrahydroquinoline derivative with a dimethylaminoethyl intermediate. Key steps include:
- Amide bond formation : Reacting 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine with dimethylaminoethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate .
- Coupling with the methoxyphenyl moiety : The intermediate is then coupled with 2-methoxy-5-methylphenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization is critical to isolate the product from by-products like unreacted amines or acylated derivatives . Standardization requires monitoring reaction progress via TLC and optimizing temperature (typically 25–60°C), solvent polarity, and stoichiometric ratios of reagents .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying the positions of the dimethylamino, methoxy, and tetrahydroquinoline groups. For example, the methoxy group’s singlet at ~3.8 ppm and the tetrahydroquinoline’s aromatic protons between 6.5–7.5 ppm confirm regiochemistry .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 452.2543 for C₂₅H₃₄N₄O₃) validates molecular formula consistency .
- HPLC with UV detection : Purity ≥95% is achievable using a C18 column (acetonitrile/water gradient) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Design accelerated stability studies by exposing the compound to:
- Thermal stress : 40–60°C for 1–4 weeks to simulate long-term storage. Monitor degradation via HPLC .
- pH extremes : Dissolve in buffers (pH 3–10) and analyze for hydrolysis products (e.g., free amines or carboxylic acids) .
- Light exposure : UV-vis spectroscopy tracks photodegradation, particularly in the methoxyphenyl moiety .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) in biological systems?
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) and compare bioactivity. For example, replacing the 2-methoxy group with a chloro substituent reduced receptor binding affinity by 40% in related compounds .
- Computational docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinase domains). The dimethylamino group’s basicity may facilitate hydrogen bonding with Asp86 in hypothetical models .
- Functional assays : Measure IC₅₀ values in cell-based assays (e.g., inhibition of cancer cell proliferation) and correlate with structural variations .
Q. How can contradictory data in biological assays be resolved?
Contradictions often arise from assay conditions or impurity interference. Mitigate by:
- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to confirm activity trends .
- Counter-screening : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) .
- Impurity profiling : Characterize by-products (e.g., via LC-MS) and retest purified batches .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic (PK) properties?
- In vitro ADME :
- Solubility : Use shake-flask method in PBS (pH 7.4) and correlate with LogP (~2.8 predicted) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- In vivo PK : Administer intravenously (1 mg/kg) in rodents and measure plasma concentration-time profiles. The tetrahydroquinoline moiety may enhance blood-brain barrier penetration .
Methodological Challenges and Solutions
Q. How can researchers address low yields during scale-up synthesis?
- Optimize solvent systems : Replace DMF with THF or acetonitrile to improve solubility and reduce side reactions .
- Continuous flow chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., amine coupling) .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings if aryl halide intermediates are used .
Q. What approaches validate target engagement in mechanistic studies?
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) and crosslink with target proteins for identification via Western blot .
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation curves after compound treatment to confirm binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
